1-(2-chloroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid is an organic compound with a unique structure that includes a pyrazole ring substituted with a chloroethyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(2-chloroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-methyl-1H-pyrazole-4-carboxylic acid.
Chloroethylation: The introduction of the 2-chloroethyl group is achieved through a nucleophilic substitution reaction. This involves reacting the pyrazole derivative with 2-chloroethanol in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Scientific Research Applications
1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound is investigated for its potential use in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(2-chloroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with cellular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This alkylation mechanism is similar to that of other alkylating agents used in chemotherapy, where the compound interferes with DNA replication and transcription, ultimately leading to cell death.
Comparison with Similar Compounds
1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid can be compared with other alkylating agents such as:
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Mechlorethamine: Another nitrogen mustard that acts similarly by alkylating DNA and disrupting cellular functions.
Sulfur Mustard:
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions and potential modifications to enhance its efficacy and reduce toxicity.
Properties
IUPAC Name |
1-(2-chloroethyl)-5-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-5-6(7(11)12)4-9-10(5)3-2-8/h4H,2-3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTUZPJNBZKPHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCCl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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